1-(4-Fluorobenzyl)-1H-1,2,3-triazole-4-methanol
Overview
Description
1-(4-Fluorobenzyl)-1H-1,2,3-triazole-4-methanol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a 4-fluorobenzyl group attached to the triazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)-1H-1,2,3-triazole-4-methanol typically involves a multi-step process. One common method is the “click chemistry” approach, which involves the cycloaddition of azides and alkynes. The reaction is usually catalyzed by copper(I) ions and carried out in a mixture of water and an organic solvent like dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorobenzyl)-1H-1,2,3-triazole-4-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of 1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde.
Reduction: Formation of 1-(4-fluorobenzyl)-1,2-dihydro-1H-1,2,3-triazole-4-methanol.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluorobenzyl)-1H-1,2,3-triazole-4-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-1H-1,2,3-triazole-4-methanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. The fluorobenzyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
- 1-(4-Fluorobenzyl)-1H-indazole-3-carboxamide
- 1-(4-Fluorobenzyl)-1H-indole-3-carboxamide
- 4-Fluorobenzyl bromide
Comparison: 1-(4-Fluorobenzyl)-1H-1,2,3-triazole-4-methanol is unique due to its triazole ring, which imparts distinct chemical reactivity and biological activity compared to indazole and indole derivatives. The presence of the fluorobenzyl group enhances its lipophilicity and membrane permeability, making it more effective in certain applications .
Properties
IUPAC Name |
[1-[(4-fluorophenyl)methyl]triazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O/c11-9-3-1-8(2-4-9)5-14-6-10(7-15)12-13-14/h1-4,6,15H,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYZEUIQTBRSBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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